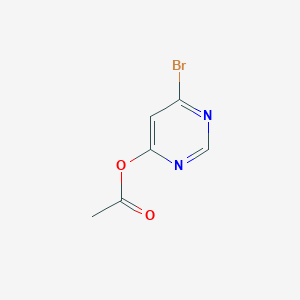

6-Bromopyrimidin-4-YL acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2O2 |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

(6-bromopyrimidin-4-yl) acetate |

InChI |

InChI=1S/C6H5BrN2O2/c1-4(10)11-6-2-5(7)8-3-9-6/h2-3H,1H3 |

InChI Key |

HCRKMOUFRLOKBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=NC=N1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Bromopyrimidin 4 Yl Acetate and Its Congeners

Synthesis of the 6-Bromopyrimidine Core Framework

The construction of the 6-bromopyrimidine scaffold can be approached through various synthetic strategies, including direct bromination of a pre-formed pyrimidine (B1678525) ring, building the ring through cyclization with brominated precursors, or late-stage bromination via metal-catalyzed reactions.

Regioselective Bromination Approaches for Pyrimidine Synthesis

Achieving regioselective bromination on the pyrimidine ring is a significant synthetic challenge due to the electronic nature of the diazine system. Direct bromination of pyrimidine itself is often difficult and can lead to a mixture of products. However, specific reagents and conditions have been developed to control the position of bromination.

One common strategy involves the use of brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.gov The regioselectivity is often dictated by the existing substituents on the pyrimidine ring, which can direct the electrophilic bromine to a specific position. For instance, the bromination of uracil (B121893) and cytidine (B196190) derivatives with DBH smoothly affords C-5 bromo-substituted pyrimidines. nih.gov The efficiency of these reactions can be enhanced by the addition of Lewis acids. nih.gov

Another approach is the bromination of pyrimidine hydrohalide salts. Reacting bromine with pyrimidine hydrochloride at elevated temperatures in an inert aromatic solvent like nitrobenzene (B124822) has been shown to produce 5-bromopyrimidine. google.com The control of reaction temperature and the slow addition of bromine are crucial for a controlled reaction and good yield. google.com While these methods predominantly yield 5-bromopyrimidines, modification of the pyrimidine substrate with directing groups can alter the regiochemical outcome.

A one-pot synthesis has been developed for 4-bromopyrimidines through the cyclization of N-(cyanovinyl)amidines under the influence of dry hydrogen bromide. clockss.org This method offers a direct route to brominated pyrimidines that might be otherwise difficult to access. clockss.org

Table 1: Comparison of Bromination Reagents for Heterocycles

| Reagent | Substrate Type | Typical Position of Bromination | Conditions | Reference |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Uridine/Cytidine derivatives | C-5 | Aprotic solvents (CH₂Cl₂, CH₃CN, DMF), ambient temperature | nih.gov |

| Bromine (Br₂) | Pyrimidine Hydrochloride | C-5 | Nitrobenzene, 125-135°C | google.com |

| Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxalines | C-3 or C-1,C-3 | Solvent, 80°C | nih.gov |

| Dry Hydrogen Bromide | N-(cyanovinyl)amidines | C-4 (via cyclization) | 1,4-Dioxane, 15-20°C | clockss.org |

Cyclization Strategies for Pyrimidine Ring Formation

Constructing the pyrimidine ring from acyclic precursors is a versatile and widely employed strategy. This approach allows for the incorporation of desired substituents, including a bromine atom, from the starting materials. nih.gov

A primary method is the condensation reaction between a three-carbon dielectrophile and a dinucleophile containing an N-C-N moiety, such as amidines or guanidines. nih.gov For the synthesis of a 6-bromopyrimidine, a brominated three-carbon unit would be required. For example, the reaction of trifluorinated 2-bromoenones with amidines leads to trifluoromethylated pyrimidines through an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade. organic-chemistry.org

Multicomponent reactions (MCRs) offer an efficient route to complex pyrimidines in a single step. Copper-catalyzed [2+2+2] cyclization of ketones with nitriles provides a general method for synthesizing diversely functionalized pyrimidines. organic-chemistry.orgmdpi.com Similarly, [3+3] cycloaddition strategies can be employed. mdpi.com The choice of appropriately substituted starting materials is key to obtaining the desired 6-brominated product.

Ultrasound-assisted cyclization reactions have been shown to significantly reduce reaction times for pyrimidine synthesis compared to conventional methods, often providing high yields in under an hour. nih.gov

Table 2: Selected Cyclization Strategies for Pyrimidine Synthesis

| Strategy | Key Reactants | Catalyst/Conditions | Outcome | Reference |

| [2+2+2] Cycloaddition | Ketones, Nitriles | Copper catalyst, Basic conditions | Diversely functionalized pyrimidines | mdpi.com |

| Condensation | Dielectrophiles (3-carbon), Dinucleophiles (N-C-N) | Often base-catalyzed (e.g., NaOEt) | Substituted pyrimidines | nih.gov |

| Aza-Michael/Cyclization Cascade | Bromoenones, Amidines | Mild conditions | Trifluoromethylated pyrimidines | organic-chemistry.org |

| Three-component coupling | Enamines, Orthoformate, Ammonium acetate (B1210297) | ZnCl₂ catalyst | 4,5-Disubstituted pyrimidines | organic-chemistry.org |

Metal-Catalyzed Coupling Reactions for Pyrimidine Core Elaboration

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the late-stage functionalization of heterocyclic cores. researchgate.nettuwien.at These reactions typically involve the coupling of an organometallic reagent with a halide- or pseudo-halide-substituted pyrimidine. youtube.com While often used to add carbon-based substituents, these methods can also be adapted to introduce a bromine atom if a suitable organobromine reagent is used in a reverse coupling scenario, or more commonly, to elaborate a pre-brominated pyrimidine core.

For instance, a pre-existing pyrimidine ring with a suitable leaving group (like a chloro or triflate group) at the 6-position could potentially undergo a coupling reaction to introduce a bromo group, although direct bromination is often more straightforward. More frequently, a 6-chloropyrimidine derivative might be synthesized and then subjected to cross-coupling reactions at other positions to build up the desired molecular complexity before or after the introduction of the 4-acetate group.

The general catalytic cycle for these reactions involves oxidative addition of the pyrimidine halide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. youtube.com

Functionalization at the C-4 Position: Acetate Esterification Techniques

Once the 6-bromopyrimidine core is established, the final step is the introduction of the acetate group at the C-4 position. This is typically achieved through the esterification of a 6-bromopyrimidin-4-ol precursor.

Direct Esterification of 6-Bromopyrimidin-4-ol Precursors

The most direct route to 6-bromopyrimidin-4-yl acetate is the esterification of 6-bromopyrimidin-4-ol. This can be accomplished using standard esterification methods. A common approach involves reacting the pyrimidinol with an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct.

A related method involves a Williamson ether synthesis-like reaction, where the sodium or potassium salt of the pyrimidinol (formed by treatment with a base like sodium hydride or potassium carbonate) is reacted with an electrophilic acetate source. For example, the synthesis of substituted phenoxy acetates has been achieved by reacting a hydroxyphenoxy-pyrimidine with a chloroacetic ester in the presence of anhydrous potassium carbonate in acetonitrile (B52724). nih.gov A similar strategy could be applied by reacting the potassium salt of 6-bromopyrimidin-4-ol with an appropriate acetylating agent.

Table 3: Conditions for Direct Esterification

| Acetylating Agent | Base | Solvent | General Applicability |

| Acetyl Chloride | Triethylamine, Pyridine (B92270) | Dichloromethane, THF | High reactivity, requires base |

| Acetic Anhydride | Pyridine, DMAP (cat.) | Dichloromethane, Acetonitrile | Milder than acetyl chloride, often requires heating or catalyst |

| Chloroacetic ester (analogy) | Potassium Carbonate | Acetonitrile | Applicable for forming ester linkages via alkylation |

Transesterification Processes for 4-Acetate Formation

Transesterification is an alternative method where an existing ester is converted into a different ester. masterorganicchemistry.com If a different ester of 6-bromopyrimidin-4-ol, for example, a methyl or ethyl ester, were available, it could be converted to the acetate ester.

This process can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-catalyzed transesterification : The pyrimidine ester is treated with a large excess of acetic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). The equilibrium is driven towards the product by the high concentration of acetic acid.

Base-catalyzed transesterification : An acetate salt, such as sodium acetate, could be used to displace the existing alkoxide from the ester. This reaction is typically driven by the use of a large excess of the acetate source. organic-chemistry.org

While synthetically viable, transesterification is often less direct than the esterification of the corresponding pyrimidinol unless a different ester derivative is more readily accessible than the alcohol itself.

Stereoselective and Chemo-selective Synthetic Routes to this compound

The scientific literature provides limited specific information on the stereoselective and chemo-selective synthetic routes exclusively for this compound. However, general methodologies for the synthesis of functionalized pyrimidines can offer insights into potential strategies.

The synthesis of the core 4-bromopyrimidine (B1314319) structure has been reported through a one-pot reaction involving the cyclization of N-(cyanovinyl)amidines under the influence of dry hydrogen bromide. clockss.org This method offers a direct route to the 4-brominated pyrimidine ring system. clockss.org The high reactivity of nitriles towards nucleophiles in the presence of hydrogen halides facilitates this type of cyclization. clockss.org

For pyrimidine systems with multiple reactive sites, achieving chemo-selectivity is crucial. Research on other functionalized pyrimidines has demonstrated that selectivity can be controlled. For instance, in the reaction of functionalized dihydroisoquinolines with Meldrum's acid, the reaction pathway divergently yields either polycyclic pyrimidinones (B12756618) or oxazinanediones based on the substituent at the C1 position of the dihydroisoquinoline. acs.org Similarly, highly chemo-selective amination of pyrimidines containing different halogen atoms has been achieved using a Cu(II)-PTABS catalyst, yielding monoaminated products. organic-chemistry.org The nucleophilic substitution on dihalopyrimidines often shows a strong preference for the C-4 position over the C-2 position, a principle that is fundamental in the regioselective synthesis of pyrimidine derivatives. researchgate.net

Sustainable and Green Chemical Approaches in Pyrimidine Acetate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to reduce environmental impact and improve efficiency. rasayanjournal.co.inresearchgate.net These approaches focus on minimizing waste, using safer solvents, employing catalytic methods, and improving energy efficiency. rasayanjournal.co.in While specific green methodologies for this compound are not detailed, the general strategies for pyrimidine synthesis are applicable.

Several green techniques have been developed for pyrimidine synthesis, which could be adapted for pyrimidine acetates. These methods offer significant advantages over traditional synthetic routes, which often rely on hazardous reagents and solvents. rasayanjournal.co.in Key green approaches include microwave-assisted synthesis, ultrasound irradiation, solvent-free reactions (mechanochemistry), and the use of natural or recyclable catalysts. rasayanjournal.co.inmdpi.comresearchgate.net

Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of various pyrimidine derivatives. mdpi.comresearchgate.net For example, the microwave-assisted synthesis of certain fluoroalkyl pyrimidines and pyrano[2,3-d]pyrimidines demonstrated significantly shorter reaction times and higher yields compared to conventional heating methods. mdpi.comresearchgate.net

Solvent-free reactions , often conducted through mechanical grinding or ball milling, represent another important green strategy. researchgate.netpjoes.com This technique, sometimes referred to as "Grindstone Chemistry," can produce high yields of dihydropyrimidinones under mild, eco-friendly conditions. researchgate.net A mechanochemical approach for the iodination of pyrimidines using solid iodine and AgNO₃ under solvent-free conditions resulted in high yields (70-98%) with short reaction times (20-30 min). pjoes.com

The use of natural and reusable catalysts is also a hallmark of green pyrimidine synthesis. Citrus extracts, containing natural acids, have been successfully used as catalysts for the synthesis of aryl-substituted dihydropyrimidone derivatives, offering an eco-friendly alternative to conventional acid catalysts. pjoes.com Modified ZnO nanoparticles have also been employed as a recyclable catalyst in the solvent-free, one-pot synthesis of pyrimidine derivatives. researchgate.net

Multicomponent reactions (MCRs) are inherently atom-economical and are considered a green synthetic tool. rasayanjournal.co.in An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols exemplifies a sustainable process where water is a byproduct. organic-chemistry.org

The table below summarizes and compares various green synthetic methodologies applicable to the pyrimidine core structure.

| Green Methodology | Catalyst/Conditions | Key Advantages | Typical Yields | Reference |

| Microwave Irradiation | Nano ZnO / Solvent-free | Rapid reaction (10 min), High yields | 89-95% | researchgate.net |

| Ultrasound Irradiation | Ammonium acetate / Ethanol | Room temperature, Short reaction time (10-15 min) | 94-97% | researchgate.net |

| Mechanochemistry | AgNO₃ / Solvent-free | Short reaction time (20-30 min), Simple setup | 70-98% | pjoes.com |

| Natural Catalyst | Citrus extract / Room Temp | Environmentally benign, Simple procedure | 80-92% | pjoes.com |

| Recyclable Catalyst | Modified ZnO NPs / Ball-milling | Recyclable catalyst, Ease of product isolation | Not Specified | researchgate.net |

Mechanistic Investigations and Chemical Reactivity of 6 Bromopyrimidin 4 Yl Acetate

Reactivity Profiling of the C-6 Bromine Substituent

The bromine atom at the C-6 position of the pyrimidine (B1678525) ring is a key site for synthetic modification. Its reactivity is influenced by the electron-deficient nature of the pyrimidine ring, which facilitates several important classes of reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and the C-6 bromine of 6-bromopyrimidin-4-yl acetate (B1210297) serves as an excellent handle for such transformations.

Suzuki Coupling: This reaction involves the coupling of the bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C-6 position.

Heck Coupling: In the Heck reaction, the bromide is coupled with an alkene to form a new C-C bond, leading to the introduction of a substituted vinyl group at the C-6 position.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C-6 position and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This is a direct method for introducing alkynyl moieties.

| Reaction | Coupling Partner | Catalyst System | Typical Product |

|---|---|---|---|

| Suzuki | Ar-B(OH)2 | Pd(PPh3)4, Na2CO3 | 6-Arylpyrimidin-4-yl acetate |

| Heck | R-CH=CH2 | Pd(OAc)2, P(o-tolyl)3 | 6-(Alkenyl)pyrimidin-4-yl acetate |

| Sonogashira | R-C≡CH | Pd(PPh3)4, CuI, Et3N | 6-(Alkynyl)pyrimidin-4-yl acetate |

Nucleophilic Aromatic Substitution (SNAr) Pathways at C-6

The electron-withdrawing nature of the pyrimidine ring activates the C-6 position towards nucleophilic aromatic substitution (SNAr). The bromine atom can be displaced by a variety of nucleophiles.

Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of 6-amino, 6-alkoxy, and 6-thioether pyrimidine derivatives, respectively. The reaction is typically carried out in a polar aprotic solvent and may be facilitated by heat.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

The C-6 bromine can undergo halogen-metal exchange, typically with an organolithium reagent such as n-butyllithium, at low temperatures. This generates a highly reactive 6-lithiopyrimidine intermediate. This organometallic species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

| Electrophile | Introduced Functional Group |

|---|---|

| CO2 | -COOH (Carboxylic acid) |

| DMF | -CHO (Aldehyde) |

| R-X (Alkyl halide) | -R (Alkyl group) |

| (PhS)2 | -SPh (Phenylthio group) |

Transformations of the Acetate Ester Moiety at C-4

The acetate group at the C-4 position is also amenable to various chemical transformations, providing another avenue for functionalization.

Hydrolysis and Alcoholysis for Functional Group Interconversion

The acetate ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding 6-bromopyrimidin-4-ol. This pyrimidinol exists in tautomeric equilibrium with its corresponding pyrimidone form. Alternatively, alcoholysis (transesterification) can be achieved by treating the acetate with an alcohol in the presence of an acid or base catalyst, leading to a different ester.

Reactivity of the Pyrimidine Ring System under Various Conditions

The chemical behavior of 6-Bromopyrimidin-4-YL acetate is fundamentally dictated by the electronic properties of its pyrimidine core, which is substituted with a halogen atom and an acetate group. The pyrimidine ring is an archetypal π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency significantly influences its reactivity, rendering it generally resistant to electrophilic attack while making it susceptible to nucleophilic substitution. nih.govwikipedia.org The substituents at the C4 and C6 positions further modulate this reactivity. The bromine atom at C6 acts as a good leaving group in nucleophilic substitution reactions, while the acetate group at C4, through its oxygen linkage, can donate electron density to the ring via resonance, albeit its impact is complex and depends on reaction conditions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the pyrimidine nucleus is notoriously difficult. The two ring nitrogen atoms exert a strong deactivating effect, decreasing the ring's nucleophilicity and promoting protonation under the acidic conditions often required for SEAr reactions. wikipedia.orgwikipedia.org When such reactions do occur, they are highly regioselective, favoring the C5 position, which is the most electron-rich carbon in the pyrimidine ring. wikipedia.org

For this compound, the directing effects of the existing substituents must be considered. The 4-acetoxy group, which is analogous to a hydroxyl group after potential hydrolysis, is an activating group and directs electrophiles to the ortho and para positions. In this case, the only available ortho position is C5. Conversely, the bromine at C6 is a deactivating group but also an ortho, para-director. The C5 position is ortho to the bromine atom. Therefore, both substituents would direct an incoming electrophile to the C5 position.

While specific studies on the electrophilic substitution of this compound are not prevalent in the literature, patterns can be inferred from related compounds. For instance, the nitration of 4-hydroxypyridine (B47283) derivatives shows that substitution occurs at positions ortho or para to the hydroxyl group. researchgate.net Similarly, nitration of substituted pyridines often requires strong conditions and results in substitution at the 3-position (analogous to C5 in pyrimidine). rsc.org

Typical electrophilic substitution reactions like nitration and halogenation would likely require harsh conditions and proceed with low to moderate yields, with the primary product being the 5-substituted derivative.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Pyrimidine Analogues

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Hydroxypyridine | HNO₃ / H₂SO₄ | 4-Hydroxy-3-nitropyridine | Moderate | researchgate.net |

| 2-Picoline | HNO₃ / Trifluoroacetic anhydride | 2-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridine | 10-83% (mixture) | rsc.org |

| Phthalimide | Fuming HNO₃ / H₂SO₄, 10-15°C | 4-Nitrophthalimide | 52-53% | orgsyn.org |

Nucleophilic Additions to the Pyrimidine Heterocycle

In stark contrast to its inertness toward electrophiles, the π-deficient pyrimidine ring is highly activated for nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is particularly facile at the C2, C4, and C6 positions, which bear a partial positive charge. wikipedia.orgstackexchange.com In this compound, both the C4 and C6 positions are activated for nucleophilic displacement.

The bromine atom at the C6 position is an excellent leaving group, making this site a prime target for substitution by a wide range of nucleophiles. Reactions with amines, alkoxides, and thiols are expected to proceed readily, displacing the bromide to form 6-substituted pyrimidine derivatives. Studies on 2,6-dibromopyridine, a related pyridine (B92270) analog, show selective substitution at one of the bromine-bearing carbons by various amines under copper catalysis. researchgate.netgeorgiasouthern.edu

The acetate group at C4 can also be displaced by strong nucleophiles, although it is generally a less effective leaving group than bromide. The reaction often proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is key to the reaction's success.

Furthermore, organometallic reagents such as Grignard or organolithium reagents can add to the C4 position. wikipedia.org Reactions with Grignard reagents and bromopyridines have been shown to yield alkylpyridines, often with the aid of a catalyst like cobalt(II) chloride. rsc.org

Table 2: Examples of Nucleophilic Substitution on Bromopyridine and Bromopyrimidine Analogues

Photochemical Reactions and Photo-induced Transformations of Bromopyrimidines

The photochemistry of halogenated pyrimidines is characterized by the cleavage of the carbon-halogen bond. Irradiation with ultraviolet (UV) light can induce homolytic splitting of the C-Br bond in this compound. nih.gov This process generates a pyrimidinyl radical and a bromine radical.

The resulting pyrimidinyl radical is a highly reactive intermediate that can undergo several transformations:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to yield the debrominated product, 4-acetoxypyrimidine.

Reaction with Nucleophiles: In the presence of nucleophiles, photo-induced ring transformations can occur. For example, photolysis of 6-azidouracils (which form a nitrene, an analogous reactive intermediate) in the presence of amines or alcohols leads to ring expansion or the formation of dihydrouracil (B119008) derivatives. rsc.org

Dimerization or Polymerization: The radical can react with other radicals or molecules to form dimeric or polymeric products.

Studies on 5-iodopyrimidines have shown that irradiation with UV light (254 nm or >290 nm) leads to the release of iodine, which can be monitored to follow the photochemical process. nih.gov The efficiency and products of these photochemical reactions are often highly dependent on the solvent, as the solvent can influence the lifetime and decay pathways of the excited states. nih.gov For instance, the quantum yield for the consumption of 1-methyl-2(1H)-pyrimidinone was found to be significantly higher in hydrogen-donating solvents like methanol (B129727) compared to acetonitrile (B52724) or water. nih.gov While specific photochemical studies on this compound are scarce, the general principles of halopyrimidine photochemistry suggest it would be a photosensitive compound capable of undergoing dehalogenation and subsequent radical-mediated reactions. nih.govnih.gov

Table 3: Photochemical Transformations of Pyrimidine and Related Derivatives

| Starting Material | Conditions | Key Intermediate/Process | Product(s) | Reference |

| 5-Iodocytosine | UV light (λ = 254 nm or >290 nm) | Homolytic C-I bond cleavage | Iodide ions, other photoproducts | nih.gov |

| 6-Azido-1,3,5-trimethyluracil | UV irradiation in water | Ring contraction | 3,5-Dimethylhydantoin | rsc.org |

| 6-Azido-5-alkyluracils | UV irradiation in presence of amines | Ring expansion | 1,3,5-Triazepine derivatives | rsc.org |

| Pyrimidine-2-thione derivatives | UV irradiation with alkynes | Ring cleavage of thietene intermediate | Thiol derivatives | researchgate.nettsijournals.com |

| 1-Methyl-2(1H)-pyrimidinone | UV irradiation in methanol | Hydrogen abstraction by triplet state | Various photoproducts | nih.gov |

Derivatization Strategies and Library Synthesis for 6 Bromopyrimidin 4 Yl Acetate Analogues

Design Principles for Novel Pyrimidine (B1678525) Acetate (B1210297) Derivatives

The design of new pyrimidine acetate derivatives is often guided by the goal of developing molecules with specific biological activities. Pyrimidine-based structures are prevalent in a wide range of approved drugs and natural products, making them a privileged scaffold for drug discovery. nih.govnih.govajchem-a.comgsconlinepress.com The core principle involves the strategic combination of different pharmacophores onto the pyrimidine framework to create "smart" molecules with enhanced or novel therapeutic properties. nih.gov

Key design considerations include:

Structural Analogy: Derivatives are often designed as structural analogues of known bioactive molecules or endogenous substrates to interact with specific biological targets. For example, pyrimidine antimetabolites are designed to mimic natural pyrimidines, thereby interfering with DNA and RNA synthesis. gsconlinepress.com

Molecular Hybridization: This strategy involves combining the pyrimidine scaffold with other known bioactive moieties to create hybrid molecules with potentially synergistic or improved pharmacological profiles. nih.gov

Substituent Effects: The introduction of different substituents at various positions of the pyrimidine ring can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution. These modifications can impact the compound's pharmacokinetic and pharmacodynamic properties. nih.gov For instance, the presence of a thienyl ring instead of a phenyl ring has been shown to affect the molecule's interaction with biological targets. nih.gov

Privileged Scaffolds: Pyrido[2,3-d]pyrimidines, a class of fused pyrimidine derivatives, are considered privileged scaffolds in medicinal chemistry due to their association with a broad spectrum of biological activities. nih.gov

Combinatorial Chemistry and High-Throughput Synthesis Methodologies

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large and diverse libraries of organic compounds, significantly accelerating the early stages of drug discovery. acs.org This approach allows for the synthesis and testing of a vast number of molecules, increasing the probability of identifying lead compounds with desired biological activities. nih.govacs.org

Key aspects of these methodologies include:

Parallel Synthesis: This technique enables the simultaneous synthesis of multiple compounds in separate reaction vessels, often automated to enhance efficiency. arkat-usa.org

Split-and-Pool Synthesis: This strategy is particularly effective for generating vast libraries, such as DNA-encoded libraries (DELs), where each molecule is tagged with a unique DNA barcode for identification. nih.gov

Liquid-Phase Combinatorial Synthesis: This method offers advantages in terms of reaction monitoring and purification, with techniques like crystallization being used for high-throughput purification. acs.orgnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyrimidine derivatives. nih.govacs.org

The application of these high-throughput methodologies has led to the successful synthesis of large libraries of pyrimidine-based compounds, including those with pyrazolo[1,5-a]pyrimidine (B1248293) and thiazolo[4,5-d]pyrimidine (B1250722) scaffolds. acs.orgnih.govnih.gov

Solid-Phase Organic Synthesis (SPOS) of Pyrimidine Libraries

Solid-phase organic synthesis (SPOS) has become a cornerstone of combinatorial chemistry, offering significant advantages in the synthesis of heterocyclic libraries, including pyrimidine derivatives. nih.govacs.orgacs.org In SPOS, the starting material is covalently attached to a solid support (resin), allowing for the use of excess reagents and simplified purification through simple filtration and washing steps. arkat-usa.orgacs.org

The synthesis of pyrimidine libraries on solid supports typically involves several key steps:

Immobilization: The initial building block is attached to a suitable resin, such as Merrifield or Wang resin. arkat-usa.orgacs.org

Cyclization: The pyrimidine ring is constructed on the solid support through condensation reactions. For example, a polymer-bound thiouronium salt can be condensed with β-ketoesters to form the pyrimidine core. arkat-usa.org

Derivatization: Further modifications and introduction of diverse substituents are carried out on the resin-bound pyrimidine.

Cleavage: The final pyrimidine derivatives are cleaved from the solid support to yield the desired products in solution. acs.org

SPOS has been successfully employed to synthesize various substituted pyrimidine libraries, including trisubstituted and tetrasubstituted pyrimidines, demonstrating its versatility and efficiency. acs.org The ease of automation in SPOS further enhances its utility for generating large and diverse compound libraries. arkat-usa.org

Regioselective Functionalization Techniques for Diverse Substituent Introduction

The ability to selectively introduce functional groups at specific positions on the pyrimidine ring is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. Various regioselective functionalization techniques have been developed to achieve this control.

Halogen/Metal Exchange: The bromine atom in 6-bromopyrimidin-4-yl acetate serves as a valuable handle for introducing a wide range of substituents. Halogen-metal exchange reactions, using reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), can generate a magnesiated pyrimidine intermediate. nih.govznaturforsch.com This organometallic species can then react with various electrophiles to introduce diverse functional groups at the C6 position.

Directed Metalation: This technique utilizes a directing group on the pyridine (B92270) or pyrimidine ring to guide metalation to a specific position. znaturforsch.com While not directly applicable to the unsubstituted positions of this compound, it is a powerful strategy for functionalizing substituted pyrimidine rings.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are widely used to form carbon-carbon and carbon-heteroatom bonds. nih.gov The bromo substituent at the C6 position of the starting material is an ideal site for these transformations, allowing for the introduction of aryl, alkynyl, and amino groups, among others.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution reactions, particularly at the halogenated positions. This allows for the displacement of the bromine atom with various nucleophiles, such as amines and alkoxides.

These regioselective functionalization strategies provide chemists with a powerful toolkit to systematically modify the this compound scaffold, enabling the exploration of a broad chemical space and the generation of novel analogues with tailored properties.

Advanced Spectroscopic Characterization and Structural Analysis in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 6-bromopyrimidin-4-yl acetate (B1210297), both ¹H and ¹³C NMR spectroscopy are crucial for assigning the positions of protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 6-bromopyrimidin-4-yl acetate, distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the acetyl group are expected. The protons on the pyrimidine ring will exhibit chemical shifts and coupling patterns characteristic of their electronic environment. For instance, the proton at position 2 and the proton at position 5 would likely appear as singlets, with their chemical shifts influenced by the electronegativity of the adjacent nitrogen and bromine atoms. The methyl protons of the acetate group would also produce a singlet, typically in the upfield region of the spectrum. The integration of these signals would confirm the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the acetate group is expected to appear significantly downfield, typically in the range of 160-180 ppm. The carbon atoms of the pyrimidine ring will have chemical shifts determined by the attached substituents and their position relative to the nitrogen atoms. For example, the carbon atom bonded to the bromine (C6) and the carbon attached to the acetate group (C4) would have characteristic chemical shifts. Quaternary carbons, those without any attached protons, often exhibit signals of lower intensity. youtube.com

A study on related pyrimidine derivatives demonstrated the utility of ¹H and ¹³C NMR in assigning the structure of newly synthesized compounds. nih.gov Similarly, the pH dependence of the chemical shifts of acetate and related compounds has been studied, which can be relevant when considering the sample preparation for NMR analysis. nih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine H-2 | 8.5 - 9.0 | - |

| Pyrimidine H-5 | 7.0 - 7.5 | - |

| Acetate CH₃ | 2.0 - 2.5 | 20 - 30 |

| Pyrimidine C-2 | - | 155 - 165 |

| Pyrimidine C-4 | - | 160 - 170 |

| Pyrimidine C-5 | - | 110 - 120 |

| Pyrimidine C-6 | - | 140 - 150 |

| Acetate C=O | - | 165 - 175 |

Note: These are estimated ranges and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. chemguide.co.uk

For this compound, electron impact (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2 peaks) with a roughly 1:1 intensity ratio. researchgate.net

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula of C₆H₅BrN₂O₂. nih.gov Fragmentation analysis can provide further structural confirmation. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. In the case of this compound, fragmentation could involve the loss of the acetyl group (CH₃CO) or the entire acetate moiety. Cleavage of the pyrimidine ring itself can also occur, leading to characteristic fragment ions. researchgate.netnih.gov

| Fragment | Description | Expected m/z |

| [C₆H₅⁷⁹BrN₂O₂]⁺ | Molecular Ion (⁷⁹Br) | 215.96 |

| [C₆H₅⁸¹BrN₂O₂]⁺ | Molecular Ion (⁸¹Br) | 217.96 |

| [C₄H₂⁷⁹BrN₂O]⁺ | Loss of acetyl group (CH₃CO) | 172.94 |

| [C₄H₂⁸¹BrN₂O]⁺ | Loss of acetyl group (CH₃CO) | 174.94 |

| [C₄H₂⁷⁹BrN₂]⁺ | Loss of acetate group (CH₃COO) | 156.95 |

| [C₄H₂⁸¹BrN₂]⁺ | Loss of acetate group (CH₃COO) | 158.95 |

| [CH₃CO]⁺ | Acetyl cation | 43.02 |

Note: m/z values are monoisotopic masses.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wiley.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent feature would be the strong absorption band of the carbonyl (C=O) group of the ester, which typically appears in the range of 1735-1750 cm⁻¹. masterorganicchemistry.com The C-O stretching vibrations of the ester group would also be visible, usually in the 1200-1300 cm⁻¹ region. pressbooks.pub The aromatic C=C and C=N stretching vibrations of the pyrimidine ring would be expected to show several absorptions in the 1400-1600 cm⁻¹ range. C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be just below 3000 cm⁻¹. openstax.org The C-Br stretching vibration would be found in the fingerprint region, at lower wavenumbers.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ester C=O | Stretch | 1735 - 1750 |

| Ester C-O | Stretch | 1200 - 1300 |

| Pyrimidine C=C, C=N | Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 2960 |

| C-Br | Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu Aromatic and heteroaromatic compounds like this compound absorb UV light, leading to the excitation of electrons from bonding or non-bonding orbitals to anti-bonding orbitals (e.g., π → π* and n → π* transitions).

The UV-Vis spectrum of this compound would likely show absorption maxima characteristic of the pyrimidine chromophore. The position and intensity of these absorptions can be influenced by the substituents on the ring. The bromine atom and the acetate group can act as auxochromes, causing shifts in the absorption wavelengths (bathochromic or hypsochromic shifts) and changes in the molar absorptivity. The solvent used for the analysis can also affect the spectrum.

X-ray Crystallography for Solid-State Structural Elucidation

To perform X-ray crystallography, a single crystal of this compound of suitable quality is required. The crystal is irradiated with X-rays, and the diffraction pattern is collected and analyzed. This analysis yields an electron density map from which the positions of the individual atoms can be determined. libretexts.org The resulting crystal structure would reveal the planarity of the pyrimidine ring, the orientation of the acetate group relative to the ring, and any intermolecular interactions, such as hydrogen bonding or stacking, that stabilize the crystal lattice. nih.gov This technique has been instrumental in determining the structure of numerous complex molecules, including those relevant to drug discovery. nih.gov

Computational Chemistry and Theoretical Modeling of 6 Bromopyrimidin 4 Yl Acetate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. For 6-Bromopyrimidin-4-YL acetate (B1210297), DFT studies can reveal critical information about its intrinsic reactivity and kinetic stability.

Detailed DFT calculations, often employing a basis set such as B3LYP/6-31+G(d,p), can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity; a smaller gap suggests higher reactivity. For a molecule like 6-Bromopyrimidin-4-YL acetate, the electron-withdrawing nature of the pyrimidine (B1678525) ring and the bromine atom, combined with the ester group, would significantly influence these frontier orbitals.

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MESP) map. acs.org This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. acs.org For this compound, the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the acetate group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the pyrimidine ring, particularly those adjacent to the electron-withdrawing substituents, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters can be calculated from the HOMO and LUMO energies and are instrumental in predicting the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties of a Representative Bromopyrimidine Derivative using DFT

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Electronegativity (χ) | 4.35 eV |

| Chemical Hardness (η) | 2.85 eV |

| Electrophilicity Index (ω) | 3.32 eV |

This table presents hypothetical data for a bromopyrimidine derivative, illustrating the types of parameters obtained from DFT calculations. Actual values for this compound would require specific computation.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations are particularly valuable for understanding the conformational flexibility of this compound and its potential interactions with biological targets. nih.gov

By simulating the motion of atoms based on a force field, MD can explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. For this compound, a key aspect to investigate would be the rotational barrier around the C-O bond of the acetate group, which would dictate the spatial orientation of the ester functionality relative to the pyrimidine ring.

In the context of drug design, MD simulations are instrumental in studying how a ligand like this compound might bind to a protein's active site. nih.gov These simulations can predict the binding pose, calculate the binding free energy, and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For instance, the nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors, while the bromophenyl moiety could engage in hydrophobic or halogen bonding interactions.

Table 2: Representative Intermolecular Interactions for a Pyrimidine-Based Ligand in a Protein Active Site from MD Simulations

| Interaction Type | Interacting Residues (Hypothetical) | Distance (Å) |

| Hydrogen Bond | ASN121, GLN145 | 2.8, 3.1 |

| Halogen Bond | TYR88 | 3.5 |

| Hydrophobic Contact | LEU75, VAL92, ILE150 | N/A |

This table provides an illustrative example of the kind of data that can be extracted from MD simulations of a ligand bound to a protein. The specific residues and distances would depend on the actual protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR can be a powerful tool for designing new derivatives with improved potency or other desirable properties.

A typical QSAR study involves compiling a dataset of structurally related compounds with their measured biological activities. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). The goal is to build a regression model that accurately predicts the activity based on a selection of these descriptors. nih.gov

For derivatives of this compound, a QSAR model could explore the effects of different substituents on the pyrimidine ring or modifications to the acetate group. The model might reveal, for example, that increasing the hydrophobicity at a certain position or introducing a hydrogen bond donor at another position enhances the biological activity. The predictive power of the QSAR model is typically assessed through internal and external validation procedures. mdpi.com

Table 3: Example of a QSAR Model for a Series of Pyrimidine-Based Kinase Inhibitors

| Descriptor | Coefficient | Description |

| AlogP | +0.45 | Log of the octanol-water partition coefficient (hydrophobicity) |

| TPSA | -0.12 | Topological Polar Surface Area |

| nHDon | +0.28 | Number of hydrogen bond donors |

| MW | -0.05 | Molecular Weight |

This table illustrates a hypothetical QSAR equation where the biological activity is a linear function of the listed descriptors. The coefficients indicate the direction and magnitude of the effect of each descriptor.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the detailed mechanisms of chemical reactions. For this compound, theoretical calculations can be employed to map out the potential energy surfaces of various transformations, such as nucleophilic aromatic substitution or hydrolysis of the ester group. nih.gov

By locating the transition states and calculating the activation energies, computational methods can predict the feasibility and selectivity of different reaction pathways. acs.org For instance, in a nucleophilic substitution reaction where the bromine atom is displaced, calculations can help determine whether the reaction proceeds via a Meisenheimer complex and can predict the influence of the solvent on the reaction rate.

Furthermore, computational studies can elucidate more complex, multi-step reaction mechanisms. jchemrev.com This involves identifying all intermediates and transition states along the reaction coordinate. The insights gained from such studies are invaluable for optimizing reaction conditions and for understanding the fundamental reactivity of the molecule.

Table 4: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution on a Bromopyrimidine

| Nucleophile | Solvent | Activation Energy (kcal/mol) |

| Ammonia | Water | 18.5 |

| Methoxide | Methanol (B129727) | 15.2 |

| Thiophenolate | DMF | 12.8 |

This table provides representative data from a computational study of a reaction mechanism. The activation energies would be calculated using methods like DFT, and they provide a quantitative measure of the reaction's kinetic barrier.

Applications of 6 Bromopyrimidin 4 Yl Acetate in Complex Organic Synthesis

Utilization as Versatile Synthetic Intermediates for Advanced Architectures

The strategic placement of the bromo and acetate (B1210297) functionalities on the pyrimidine (B1678525) ring makes 6-bromopyrimidin-4-yl acetate a valuable intermediate for constructing elaborate molecular structures. The C-Br bond provides a handle for introducing carbon-carbon or carbon-heteroatom bonds, while the acetate group at C4 acts as a masked hydroxyl group, which can be unveiled and reacted in a subsequent step. This allows for a stepwise elaboration of the pyrimidine core.

For instance, the bromo group can undergo Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents at the C6 position. nih.gov Subsequently, the acetate can be hydrolyzed to the corresponding 4-hydroxypyrimidine (B43898) (also known as a pyrimidin-4-one), which can then be converted to a more reactive leaving group, such as a chloro or triflate group, for further functionalization via nucleophilic aromatic substitution (SNAr) reactions. This sequential functionalization is a cornerstone for building complex drug-like molecules and other advanced architectures.

A typical synthetic sequence might involve:

Cross-Coupling: Reaction of the C6-bromo position with an organoboron reagent.

Deprotection: Hydrolysis of the C4-acetate to a hydroxyl group.

Activation & Substitution: Conversion of the hydroxyl group to a better leaving group, followed by substitution with a nucleophile.

This stepwise approach provides precise control over the final structure, enabling the synthesis of a diverse library of polysubstituted pyrimidines from a single, versatile starting material.

Integration into Multi-Component Reaction Sequences

While direct use of this compound in classical multi-component reactions (MCRs) is not extensively documented, its derivatives are prime candidates for such transformations. MCRs are powerful tools in synthetic chemistry, allowing the formation of complex products in a single step from three or more starting materials. nih.gov

Derivatives of this compound can be designed to participate in MCRs. For example:

Conversion of the bromo group to an amino group would yield a 6-aminopyrimidine derivative. Aminopyrimidines are known to participate in MCRs like the Biginelli or Hantzsch reactions to form fused heterocyclic systems.

Transformation of the bromo group into an aldehyde via a Vilsmeier-Haack type reaction or through a metal-halogen exchange followed by formylation would create a pyrimidine-6-carbaldehyde. This aldehyde could then serve as the carbonyl component in various MCRs, including the Ugi or Passerini reactions.

The ability to first functionalize the pyrimidine core using the bromo and acetate handles and then introduce a group suitable for an MCR highlights the compound's utility in diversity-oriented synthesis.

Precursors for Polyheterocyclic and Fused Ring Systems

The pyrimidine ring is a core component of numerous biologically important fused heterocyclic systems, such as purines and pteridines. This compound and its de-acetylated form, 6-bromo-4-hydroxypyrimidine, are valuable precursors for accessing these complex scaffolds. nih.gov The general strategy involves introducing a side chain with a suitable nucleophilic group that can subsequently undergo an intramolecular cyclization to form a new fused ring.

For example, the bromo group at C6 can be displaced by a dinucleophile, such as hydrazine (B178648) or ethylenediamine. The newly introduced side chain can then react with another part of the molecule, or a second ring can be constructed onto it, leading to the formation of pyrimido-pyridazine or pyrimido-diazepine systems. Alternatively, functionalization at the C5 position (adjacent to the bromine) followed by an intramolecular cyclization involving the C4-oxygen can lead to the formation of pyrimido[5,4-b]oxazine derivatives. The synthesis of novel 6,5- and 6,6-membered fused heterocyclic compounds often relies on such ring-opening and ring-closure rearrangements of substituted pyrimidinones (B12756618). nih.gov

| Precursor System | Reaction Type | Fused Ring System Example |

| 6-Substituted-5-amino-4-pyrimidinone | Intramolecular Cyclization | Purine Analogues |

| 6-Hydrazinyl-4-pyrimidinone | Condensation with 1,3-dicarbonyl | Pyrimido[4,5-c]pyridazine |

| 4-Aminoalkoxy-6-bromopyrimidine | Intramolecular Buchwald-Hartwig Amination | Fused Pyrimido-oxazine |

This table presents conceptual pathways for forming fused systems from pyrimidine precursors.

Role as Bifunctional Building Blocks in Chemical Synthesis

The term "bifunctional building block" aptly describes this compound due to its two chemically distinct reactive sites that can be addressed orthogonally. This bifunctionality is crucial for the efficient and controlled synthesis of complex molecules, particularly in medicinal chemistry and materials science. nsf.gov

The differential reactivity of the C-Br bond and the C-O-acetyl bond is key. The C-Br bond is primarily reactive towards transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). nih.govnih.gov In contrast, the acetate group is stable under many of these conditions but can be selectively cleaved under basic or acidic hydrolysis to reveal a nucleophilic hydroxyl/oxyanion site.

This orthogonality allows for a planned synthetic route where one site is modified while the other remains intact for a later transformation. For example, a Suzuki coupling can be performed at the C6 position, followed by hydrolysis of the acetate and subsequent etherification at the C4 position. This strategy has been employed in the synthesis of complex molecules where precise positioning of different substituents is required. The ability to perform selective cross-coupling on dihalogenated heteroarenes, such as dichloropyrimidines, further underscores the value of having distinct reactive handles on the core scaffold. nsf.gov

Exploration of Biological and Pharmacological Relevance of 6 Bromopyrimidin 4 Yl Acetate Derivatives Academic Research Focus

Structure-Activity Relationship (SAR) Investigations for Potential Bioactivity

The pyrimidine (B1678525) nucleus is a well-established "privileged scaffold" in medicinal chemistry, and its substitution pattern greatly influences its biological activity. nih.govresearchgate.net For derivatives of 6-Bromopyrimidin-4-YL acetate (B1210297), the bromine atom at the C6 position and the acetate group at the C4 position are key sites for chemical modification to probe structure-activity relationships (SAR).

The 6-bromo substituent is not always essential for bioactivity and can be replaced by various other groups to modulate the pharmacological profile. nih.gov For instance, in other heterocyclic systems, replacing a bromo group with different alkyl or aryl moieties has been shown to significantly impact biological activity. growingscience.com The nature of the substituent at the 4-position, derived from the hydrolysis of the acetate and subsequent derivatization, is also critical. Studies on other pyrimidine series have shown that introducing different amines or other functional groups at this position can lead to compounds with a range of activities, including kinase inhibition and antimicrobial effects. nih.govhumanjournals.com

In Vitro Enzyme Inhibition Studies for Target Validation

A primary application of novel chemical entities in academic research is the exploration of their potential to inhibit specific enzymes involved in disease pathways. Pyrimidine derivatives have a rich history as enzyme inhibitors, targeting a wide array of enzymes including kinases, dihydrofolate reductase, and cholinesterases. researchgate.netnih.gov

For derivatives of 6-Bromopyrimidin-4-YL acetate, in vitro enzyme inhibition assays are a crucial first step in identifying potential molecular targets. These assays help to validate the biological activity observed in initial screenings and provide a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50). For example, various pyrimidine derivatives have been identified as potent inhibitors of kinases like ERK and p70S6K/Akt, which are key players in cancer signaling pathways. nih.govnih.gov

Illustrative Data on Enzyme Inhibition by Pyrimidine Derivatives:

| Compound Series | Target Enzyme | IC50 (nM) | Reference |

| Pyrimidine Sulfonamides | ERK Kinase | 2960 | nih.gov |

| 4-Aminopyrimidine Analogs | p70S6K | Single-digit nM | nih.gov |

| 4-Aminopyrimidine Analogs | Akt | Micromolar (initial) to single-digit nM (optimized) | nih.gov |

| Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines | Acetylcholinesterase (AChE) | 110 | nih.gov |

| Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines | Butyrylcholinesterase (BuChE) | 3400 | nih.gov |

This table is for illustrative purposes and shows data for various pyrimidine derivatives, not specifically those derived from this compound.

Receptor Binding Profiling in Academic Research Models

Beyond enzyme inhibition, pyrimidine derivatives are also investigated for their ability to bind to various cellular receptors. Receptor binding assays are essential for understanding the mechanism of action of a compound and for identifying its potential targets. The affinity of a compound for a receptor is typically quantified by its dissociation constant (Kd) or its inhibitory constant (Ki).

Hypothetical Receptor Binding Affinities for Pyrimidine Derivatives:

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

| Derivative A | Adenosine A1 Receptor | 50 |

| Derivative B | Dopamine D2 Receptor | 120 |

| Derivative C | Serotonin 5-HT2A Receptor | 85 |

This table presents hypothetical data to illustrate the type of information generated from receptor binding studies.

Cellular Pathway Modulation Studies in Research Cell Lines

Pyrimidine derivatives have been shown to modulate a variety of cellular pathways. For instance, some pyrimidine compounds can induce G2/M phase arrest and apoptosis in cancer cell lines. nih.gov Others have been found to affect pathways related to pyrimidine metabolism, which can trigger innate immune responses. nih.govnih.gov The PI3K/Akt/mTOR pathway, a critical signaling network in cancer, is another common target for pyrimidine-based inhibitors. nih.gov

Molecular Mechanism of Action Studies (Pre-Clinical)

Elucidating the precise molecular mechanism of action is a critical step in the pre-clinical development of any potential therapeutic agent. For derivatives of this compound, this would involve a combination of biochemical, biophysical, and cellular assays to pinpoint the molecular target and the downstream consequences of its modulation. Techniques such as thermal shift assays, isothermal titration calorimetry, and X-ray crystallography can provide detailed insights into the direct binding of the compound to its target protein.

Rational Design of Biologically Active Pyrimidine Derivatives as Lead Compounds

The principles of rational drug design are heavily applied in the development of pyrimidine-based therapeutics. nih.govacs.org This approach utilizes the known three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. The versatility of the this compound scaffold makes it an excellent starting point for rational design strategies. The bromine atom can be exploited for various coupling reactions to introduce diverse substituents, while the acetate group can be readily converted to other functionalities to optimize interactions with the target protein.

A common strategy is the "scaffold hopping" or "molecular hybridization" approach, where fragments from known active compounds are incorporated into the pyrimidine framework to create novel derivatives with improved properties.

Chemoinformatic Approaches to Drug Target Identification and Ligand Discovery

Chemoinformatics plays a crucial role in modern drug discovery by enabling the analysis of large chemical datasets to identify promising new compounds and potential drug targets. nih.govresearchgate.net For pyrimidine derivatives, chemoinformatic tools can be used to:

Design and analyze chemical libraries: Virtual libraries of this compound derivatives can be generated and screened in silico to prioritize compounds for synthesis and biological testing. nih.govlifechemicals.com

Predict biological activity and properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structure. nih.gov

Identify potential drug targets: By comparing the structural features of active pyrimidine derivatives with known ligands for various targets, chemoinformatic methods can help to identify potential protein targets.

Future Perspectives and Emerging Research Avenues for 6 Bromopyrimidin 4 Yl Acetate Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The bromo-substituent on the pyrimidine (B1678525) ring of 6-bromopyrimidin-4-yl acetate (B1210297) makes it a prime substrate for cross-coupling reactions, a cornerstone of modern organic synthesis. jocpr.com Future research will likely focus on developing novel catalytic systems that offer greater efficiency, selectivity, and sustainability for reactions involving this and similar bromopyrimidines.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are standard methods for forming carbon-carbon and carbon-heteroatom bonds. jocpr.comnih.gov However, the development of next-generation catalysts is a continuous pursuit. For substrates like 6-bromopyrimidin-4-yl acetate, research could explore:

Earth-Abundant Metal Catalysts: While palladium is highly effective, its cost and toxicity are driving research towards catalysts based on more abundant and benign metals like iron, copper, and nickel. nih.gov Developing iron or copper-based catalytic systems capable of efficiently coupling this compound with various partners would represent a significant advance in sustainable chemistry.

Advanced Ligand Design: The performance of a metal catalyst is critically dependent on its ligand sphere. Future work could involve the design of sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that enhance the catalytic activity of palladium or other metals. nih.gov This could lead to lower catalyst loadings, milder reaction conditions, and broader substrate scope when functionalizing the 6-position of the pyrimidine ring. For instance, novel palladium imidazole (B134444) catalytic systems have shown high activity for Suzuki cross-coupling reactions. researchgate.net

Photoredox Catalysis: The use of light to drive chemical reactions, known as photoredox catalysis, has emerged as a powerful tool in organic synthesis. nih.gov This approach could enable novel transformations of this compound that are not accessible through traditional thermal methods, potentially allowing for direct C-H functionalization or other challenging coupling reactions under mild conditions.

A study on the Suzuki-Miyaura arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) highlighted the effectiveness of a Pd(PPh₃)₄ catalyst. mdpi.com Future research could build upon these findings to optimize conditions specifically for this compound.

Table 1: Potential Catalytic Systems for this compound

| Catalyst Type | Potential Advantage | Example Reaction |

| Palladium-XPhos Precatalyst | High efficiency for coupling with aryl/heteroaryl trifluoroborates. nih.gov | Suzuki-Miyaura Coupling |

| Copper(I)-immobilized on graphene oxide | Excellent yields under mild, ultrasonic conditions. nih.gov | Sonogashira Coupling |

| Iridium-based Multicomponent Catalyst | Regioselective synthesis from multiple simple components. organic-chemistry.org | Multicomponent Pyrimidine Synthesis |

| Nickel Catalysts | High nucleophilicity and multiple oxidation states, useful in photoredox catalysis. nih.gov | Cross-coupling involving radical species |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms is revolutionizing chemical manufacturing and discovery. sigmaaldrich.comwikipedia.org These technologies offer improved safety, reproducibility, and the ability to rapidly screen and optimize reaction conditions. youtube.com For this compound, this integration promises to accelerate the exploration of its chemical space.

Flow Chemistry: Performing reactions in continuous flow reactors can enhance heat and mass transfer, allow for precise control over reaction parameters, and enable the safe use of hazardous reagents or intermediates. youtube.com The synthesis and subsequent derivatization of this compound could be significantly streamlined. For example, a multi-step flow process could be designed to first synthesize the core and then introduce various substituents at the 6-position through a series of in-line coupling reactions. This approach has been successfully used in the synthesis of complex molecules. nih.gov

Automated Synthesis Platforms: Robotic systems, often combined with flow chemistry, can perform a large number of experiments in parallel with minimal human intervention. wikipedia.orgchemspeed.com Such platforms could be used to rapidly screen a wide array of catalysts, reagents, and conditions for the functionalization of this compound. This high-throughput experimentation can accelerate the discovery of novel derivatives with desired properties. researchgate.net Platforms like Synple and Chemspeed are designed for automated library synthesis and reaction optimization. sigmaaldrich.comchemspeed.com

Exploration of Advanced Material Science Applications

The inherent electronic properties of the pyrimidine ring make it a valuable building block for advanced materials. alfa-chemistry.comresearchgate.net The electron-deficient nature of the pyrimidine unit makes it suitable as an electron transport component, and its nitrogen atoms can act as ligands to form complexes, modifying the optoelectronic properties of a molecule. alfa-chemistry.com Future research on this compound could unlock its potential in several areas of material science.

Supramolecular Chemistry: The nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding and other non-covalent interactions, which are the basis of supramolecular assembly. nih.gov By modifying the 6-position of this compound with different functional groups, it is possible to program the molecule to self-assemble into complex, ordered structures like ribbons and sheets. nih.gov These supramolecular architectures could find applications in areas such as crystal engineering and the development of "smart" materials.

Optoelectronic Materials: Pyrimidine derivatives have been extensively studied for their use in organic light-emitting diodes (OLEDs), organic thin-film transistors (OFETs), and organic solar cells. alfa-chemistry.comnih.gov The pyrimidine core can act as an electron-accepting unit in "push-pull" architectures, which are crucial for creating materials with desirable photophysical properties like fluorescence. researchgate.net Research has shown that modifying substituents on the pyrimidine ring can fine-tune the emissive characteristics and energy levels of the molecule. nih.gov By strategically replacing the bromine atom of this compound with various π-conjugated systems, novel materials for optoelectronic devices could be developed. For instance, pyrimidine-based bipolar host materials have been synthesized for high-efficiency green TADF-OLEDs. rsc.org

Table 2: Potential Material Science Applications for Pyrimidine Derivatives

| Application Area | Key Property of Pyrimidine Scaffold | Potential Derivative Application |

| Organic Light-Emitting Diodes (OLEDs) | Electron-deficient nature, good charge transport. alfa-chemistry.com | Used as a host or emitter material to improve quantum efficiency. nih.govrsc.org |

| Organic Thin-Film Transistors (OFETs) | High electron affinity, stabilizes HOMO energy level. alfa-chemistry.com | As an electron transport material with high mobility. alfa-chemistry.com |

| Supramolecular Assembly | Hydrogen bonding capability of ring nitrogens. nih.gov | Building block for programmed self-assembly into functional architectures. nih.gov |

| Organic Solar Cells (OPVs) | Promotes planar structures and intramolecular charge transfer. alfa-chemistry.com | Enhancing red light absorption and energy conversion efficiency. alfa-chemistry.com |

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry, capable of predicting reaction outcomes, designing novel molecules, and accelerating the discovery process. eurekalert.orgresearchgate.net

Reaction Prediction: ML models can be trained on vast datasets of chemical reactions to predict the most likely products, yields, and optimal conditions for a given set of reactants. medium.comibm.com For this compound, an AI tool could predict the outcomes of various cross-coupling reactions, suggesting the best catalyst and solvent combination to achieve a desired product with high selectivity. eurekalert.org This predictive power reduces the need for extensive trial-and-error experimentation, saving time and resources. medium.com AI can also be used to predict and track impurities across multi-step syntheses. researchgate.net

Compound Design and Scaffold Hopping: Generative ML models can design novel molecules with specific desired properties. nih.gov Starting with the this compound scaffold, these models could generate thousands of virtual derivatives by adding different functional groups at the 6-position. These virtual libraries can then be screened in silico for potential biological activity or material properties. youtube.com This approach, often called scaffold-based design, allows for the targeted exploration of chemical space around a privileged core structure like pyrimidine. nih.govresearchgate.net Machine learning has proven to be a powerful tool for discovering new active chemotypes and identifying drug design possibilities. researchgate.netlanl.gov

The integration of these computational approaches will undoubtedly accelerate the exploration of this compound's potential, guiding synthetic chemists toward the most promising derivatives for a given application.

Q & A

Basic: What are the recommended methods for synthesizing 6-Bromopyrimidin-4-YL acetate?

Answer:

Synthesis typically involves bromination of pyrimidin-4-yl acetate derivatives using reagents like under controlled conditions. A stepwise approach includes:

Precursor Preparation : Start with pyrimidin-4-yl acetate.

Bromination : Introduce bromine at the 6-position using NBS in a polar aprotic solvent (e.g., DMF) at 0–25°C.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Validation : Confirm purity via (e.g., δ 8.5–8.7 ppm for pyrimidine protons) and LC-MS.

Key Considerations : Monitor reaction temperature to avoid over-bromination. Use inert atmospheres (argon/nitrogen) to prevent oxidation .

Advanced: How to resolve contradictions between NMR and mass spectrometry data for this compound?

Answer:

Discrepancies often arise from impurities, isotopic patterns, or solvent artifacts. Address these by:

Orthogonal Validation :

- X-ray Crystallography : Resolve structural ambiguities via single-crystal analysis (e.g., SHELX for refinement) .

- 2D NMR : Use -HSQC and HMBC to assign ambiguous signals.

High-Resolution MS : Confirm molecular ion peaks and isotopic distribution (e.g., ratio).

Solvent Subtraction : Re-run NMR in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to isolate compound signals.

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

A multi-technique approach ensures accuracy:

Spectroscopy :

- : Identify aromatic protons (pyrimidine ring) and acetate methyl groups.

- IR : Confirm ester carbonyl (C=O stretch at ~1740 cm).

Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]) and bromine isotopic signature.

Elemental Analysis : Verify Br and O content.

Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., ORTEP-3 for visualization) .

Advanced: How to optimize reaction conditions for improved yield and selectivity?

Answer:

Use Design of Experiments (DoE) to systematically evaluate variables:

Catalyst Screening : Test Lewis acids (e.g., FeCl3 vs. AlCl3) for bromination efficiency.

Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. halogenated (DCM) solvents.

Temperature Gradients : Assess kinetic vs. thermodynamic control (e.g., 0°C vs. reflux).

Additives : Introduce radical inhibitors (e.g., BHT) to suppress side reactions.

Data Analysis : Apply response surface methodology (RSM) to identify optimal parameters. Track by TLC or in-situ IR .

Basic: What are the stability considerations for storing this compound?

Answer:

The compound’s ester and bromine groups make it sensitive to hydrolysis and light. Best practices include:

Storage : Under argon at –20°C in amber vials.

Stability Testing :

- Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks.

- Monitor via HPLC for acetate hydrolysis (free pyrimidin-4-ol formation).

Lyophilization : For long-term storage, lyophilize and seal under vacuum .

Advanced: How to analyze reaction mechanisms involving this compound in cross-coupling reactions?

Answer:

Mechanistic studies require:

Isotopic Labeling : Use -labeled acetate to track ester group participation.

Kinetic Profiling : Monitor intermediates via stopped-flow NMR or LC-MS.

Computational Modeling : Apply DFT (e.g., Gaussian) to map transition states and activation energies.

Catalyst Turnover Analysis : Use mercury poisoning tests to confirm homogeneous vs. heterogeneous pathways.

Case Study : Suzuki-Miyaura coupling with Pd(PPh3)4 may proceed via oxidative addition at Br, verified by NMR .

Advanced: How to address conflicting crystallographic data during structure refinement?

Answer:

Data Quality : Ensure high-resolution (<1.0 Å) datasets. Use SHELXL for refinement, adjusting parameters like ADPs and restraints .

Disorder Modeling : For flexible acetate groups, apply PART instructions in SHELX.

Validation Tools : Check with PLATON (e.g., for missed symmetry) or CCDC Mercury.

Cross-Validation : Compare with powder XRD to confirm phase purity .

Basic: What safety precautions are necessary when handling this compound?

Answer:

PPE : Wear nitrile gloves, goggles, and lab coats.

Ventilation : Use fume hoods to avoid inhalation of bromine vapors.

Spill Management : Neutralize with sodium bicarbonate; collect residues in halogen-rated containers.

Toxicity Screening : Refer to analogs in ACGIH guidelines for acetate/bromide exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products